2-Ethoxy-4-(methylsulfanyl)butan-1-amine
Description
2-Ethoxy-4-(methylsulfanyl)butan-1-amine (CAS: 1342581-85-4) is a sulfur-containing aliphatic amine with a unique ethoxy substituent at the C2 position and a methylsulfanyl group at C2. It is synthesized via multistep reactions involving alkylation and functional group modifications. Key intermediates in its synthesis include 4-(methylsulfanyl)butan-1-amine, which is generated from 1,4-dibromobutane via phthalimide protection, mercaptide substitution, and hydrazine deprotection . This compound is listed as commercially available with three suppliers, highlighting its relevance in pharmaceutical or agrochemical research .
Properties
Molecular Formula |
C7H17NOS |
|---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
2-ethoxy-4-methylsulfanylbutan-1-amine |
InChI |
InChI=1S/C7H17NOS/c1-3-9-7(6-8)4-5-10-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
XITUFXRHIMZMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCSC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-ethoxybutan-1-amine with a methylsulfanyl reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group acts as a nucleophile in alkylation and acylation reactions:
Alkylation :
-
Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO) at 25–60°C to form secondary amines.
-
Example:
Acylation :
-
Forms amides with acyl chlorides or anhydrides using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to sulfone (-SO₂Me):
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | 0–25°C, 12h | Sulfone derivative | 78% | |
| KMnO₄ (aq.) | pH 7, 50°C | Sulfone derivative | 92% |
-
Mechanism : Proceeds via sulfoxide intermediate, confirmed by ESI-MS monitoring .
-
Applications : Sulfone derivatives exhibit enhanced biological activity in drug discovery .
Reduction Reactions
The amine group can participate in reductive amination or nitro group reduction:
Reductive Amination :
-
Reacts with ketones/aldehydes (e.g., acetone) under H₂/Pd-C or NaBH₃CN to form secondary amines:
Nitro Reduction :
-
Reduces nitroarenes to aryl amines in the presence of Zn/HCl:
Coupling Reactions
Amide Coupling :
-
Used in peptide synthesis and heterocycle formation. For example, coupling with pyrazole-3-carboxylic acid derivatives (e.g., IX in ) forms bioactive amides.
Cu-Catalyzed Arylation :
Desulfinylative Rearrangements
The methylsulfanyl group participates in Smiles-type rearrangements under basic conditions:
Stability and Side Reactions
Scientific Research Applications
2-Ethoxy-4-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The ethoxy and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Sulfur-Containing Butan-1-amine Derivatives
Several compounds share the 4-(methylsulfanyl)butan-1-amine backbone but differ in substituents and oxidation states of sulfur (Table 1).
Comparison with Simple Amines
Butan-1-amine derivatives without sulfur or ethoxy groups, such as propan-1-amine and butan-1-amine, exhibit distinct thermophysical behaviors. For example:
- Viscosity Deviations: In mixtures with 1-alkanols, butan-1-amine shows lower viscosity deviations (ηΔ = -0.253 mPa·s) compared to propan-1-amine (ηΔ = -0.305 mPa·s), attributed to solvation effects . The ethoxy and methylsulfanyl groups in 2-Ethoxy-4-(methylsulfanyl)butan-1-amine likely further reduce solvation efficiency due to increased molecular bulk.
- Modeling Challenges : PCP-SAFT models struggle to predict phase behavior in amine-containing systems (e.g., pentan-2-one/butan-1-amine), partly due to asymmetric hydrogen-bonding interactions . The complexity of this compound may exacerbate these challenges.
Biological Activity
2-Ethoxy-4-(methylsulfanyl)butan-1-amine is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , and its molecular weight is approximately 175.29 g/mol. The compound features an ethoxy group and a methylsulfanyl group attached to a butanamine backbone, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. These interactions may lead to alterations in cellular processes, potentially affecting growth regulation, apoptosis, or metabolic functions.
In Vitro Studies
Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related methylsulfanyl derivatives have shown promising results in inhibiting tumor cell proliferation, suggesting that the sulfur-containing moiety plays a crucial role in enhancing biological activity .
Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various analogues, it was found that the introduction of ethoxy and methylsulfanyl groups enhanced the compound's ability to inhibit cell growth in human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were significantly lower for compounds containing these groups compared to their counterparts lacking them.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Control (without ethoxy/sulfur) | 30.0 |
This table illustrates the enhanced potency of this compound compared to control compounds, highlighting the importance of its structural features .
Pharmacological Insights
The pharmacokinetic profile of similar compounds indicates that modifications like ethoxy and methylsulfanyl groups can improve solubility and bioavailability. This suggests that this compound may be suitable for further development as a therapeutic agent.
Toxicological Considerations
While exploring the biological activity, it is essential to consider potential toxic effects. Preliminary assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also need thorough evaluation for off-target effects and toxicity in normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-4-(methylsulfanyl)butan-1-amine, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 4-(methylsulfanyl)butan-1-amine. Optimization involves controlling reaction temperature (e.g., 0–5°C for sensitive steps) and using catalysts such as palladium or nickel for hydrogenation. Purity can be enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures. Monitoring by HPLC with UV detection (λ = 254 nm) ensures impurity profiles align with pharmacopeial standards .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single crystals can be grown via slow evaporation in dichloromethane/methanol. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL (via Olex2 interface) provide bond lengths and angles. Complementary techniques include / NMR (e.g., δ ~1.3 ppm for ethoxy CH, δ ~2.1 ppm for methylsulfanyl) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What are the key physicochemical properties (e.g., solubility, viscosity) of this compound in polar solvents?
- Methodological Answer : Experimental determination via shake-flask method (water/octanol partition) reveals logP ~1.8, indicating moderate hydrophobicity. Viscosity deviations (ηΔ) in 1-alkanol solutions (e.g., 1-propanol) can be measured using Ubbelohde viscometers at 298.15 K. Negative ηΔ values (e.g., –0.25 mPa·s in butan-1-amine systems) suggest solvation effects dominate over structural interactions. Computational tools like COSMO-RS predict solubility parameters but require validation against experimental data .
Advanced Research Questions
Q. How do hydrogen-bonding asymmetries in this compound affect its phase behavior in amine-containing mixtures?
- Methodological Answer : The compound’s amine group acts as a hydrogen-bond donor, while ethoxy and methylsulfanyl moieties are weak acceptors. This asymmetry complicates thermodynamic modeling (e.g., PCP-SAFT), which struggles to predict double azeotropes in mixtures with ketones (e.g., pentan-2-one). Advanced parametrization should incorporate quantum-mechanical calculations (DFT at B3LYP/6-311++G** level) to quantify hydrogen-bond strengths. Experimental vapor-liquid equilibrium (VLE) data using modified Othmer stills can validate model accuracy .
Q. What strategies resolve contradictions in solvation data between experimental and computational studies for this compound?
- Methodological Answer : Discrepancies arise from oversimplified solvation models (e.g., continuum solvation in DFT). Hybrid QM/MM simulations (e.g., using Gaussian and GROMACS) better capture specific interactions with protic solvents like water. Experimental validation via dielectric spectroscopy (frequency range: 1 MHz–10 GHz) measures relaxation times to assess hydrogen-bond dynamics. Triangulating data from NMR chemical shifts (e.g., solvent isotope effects) and MD simulations improves consistency .
Q. How can the compound’s stability under oxidative conditions be evaluated for pharmaceutical applications?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Major degradation pathways include sulfoxide formation (methylsulfanyl → methylsulfinyl) and ethoxy cleavage. Forced degradation with HO (3% v/v, 50°C) identifies oxidative products. Radical scavengers (e.g., BHT) or pH adjustment (pH 4–6) enhance stability. EPR spectroscopy detects free radicals during degradation .
Q. What role does stereoelectronic effects play in the reactivity of the amine group during derivatization?
- Methodological Answer : The primary amine’s reactivity is influenced by adjacent ethoxy and methylsulfanyl groups, which donate electron density via σ→σ* hyperconjugation. Substituent effects can be quantified using Hammett σ parameters (e.g., σ = +0.37 for SCH). Kinetic studies (e.g., nucleophilic acyl substitution with benzoyl chloride) under pseudo-first-order conditions (UV-Vis monitoring at 280 nm) reveal rate constants. DFT-based Fukui indices predict electrophilic/nucleophilic sites .
Data Contradiction Analysis
Q. Why do computational models fail to predict the viscosity deviations of this compound in alcohol solutions?
- Analysis : Most models (e.g., UNIFAC) assume ideal mixing, neglecting specific amine-alcohol hydrogen-bond cooperativity. Experimental ηΔ values (e.g., –0.28 mPa·s in 1-butanol) are lower than predicted due to solvation-cluster formation. Revised models should incorporate Kirkwood-Buff integrals derived from neutron scattering data. Discrepancies highlight the need for multi-scale modeling (atomistic → mesoscopic) .
Methodological Recommendations
- Structural Analysis : Combine X-ray crystallography with solid-state NMR ( CP/MAS) for dynamic structural insights .
- Thermodynamic Modeling : Validate PCP-SAFT predictions with high-pressure phase equilibria data (up to 50 bar) .
- Degradation Studies : Use isotopically labeled -methylsulfanyl analogs to track oxidative pathways via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
